molecular formula C5H4ClNS B1282760 3-Chloropyridine-2-thiol CAS No. 5897-94-9

3-Chloropyridine-2-thiol

Cat. No. B1282760
CAS RN: 5897-94-9
M. Wt: 145.61 g/mol
InChI Key: YZJSKNMPZQWOMW-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-thiol is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including organic synthesis and medicinal chemistry. Although the specific compound 3-Chloropyridine-2-thiol is not directly mentioned in the provided papers, the related chemistry and reactivity principles can be inferred from the studies on similar heterocyclic compounds and their derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cyclocondensation reactions, as demonstrated in the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates . These compounds were synthesized using a starting material of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide. The synthesis route is indicative of the potential methods that could be applied to synthesize 3-Chloropyridine-2-thiol, involving key steps such as cyclocondensation and the use of thiol-containing reagents.

Molecular Structure Analysis

The molecular structure of heterocyclic thiol derivatives is often complex and can exhibit different tautomeric forms. For instance, the study on 6-hydroxy-6-methyl-4-phenyl-5-pyridiniohexahydropyridine-2-thione chlorides shows the presence of thione and enethiol tautomers . This suggests that 3-Chloropyridine-2-thiol could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of heterocyclic thiols is highlighted by their ability to undergo various chemical reactions. For example, the regioselective thiolate addition to 2,3-dichloropyrrolo[1,2-a] benzimidazol-1-one demonstrates the potential for 3-Chloropyridine-2-thiol to participate in similar nucleophilic substitution reactions . Additionally, the regioselective difunctionalization of pyridines via 3,4-pyridynes indicates that 3-Chloropyridine-2-thiol could be used as a precursor for the synthesis of trisubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic thiols are influenced by their molecular structure and substituents. The stability of these compounds can be affected by factors such as pH and temperature, as seen in the case of 5-Acetyl-2-alkylthio-6-hydroxy-4-pyridyl-1,4,5,6-tetrahydropyridines, which are prone to dehydration . The redox properties of sulfur derivatives, as explored through cyclic voltammetry, suggest that 3-Chloropyridine-2-thiol may also exhibit interesting electrochemical behavior .

Scientific Research Applications

  • Thiol Recognition

    • Application : 3-Chloropyridine-2-thiol can be used in thiol recognition . Thiols are biologically important, and the development of probes for thiols has been an active research area in recent years .
    • Method : The thiol-addition reactions are used for thiol recognition . The reactions are classified into four types: 1,1, 1,2, 1,3, 1,4 addition reactions, based on different Michael acceptors .
    • Results : The use of thiol-addition reactions is a very simple and straightforward procedure for the preparation of thiol-sensing probes .
  • Thiol-Mediated Uptake

    • Application : 3-Chloropyridine-2-thiol can potentially be used in the study of thiol-mediated uptake .
    • Method : Fluorescent cyclic oligochalcogenides that enter cells by thiol-mediated uptake are used to systematically screen for more potent inhibitors .
    • Results : The study provides insights into the inhibitors of thiol-mediated uptake .

Safety And Hazards

When handling 3-Chloropyridine-2-thiol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-chloro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSKNMPZQWOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541760
Record name 3-Chloropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridine-2-thiol

CAS RN

5897-94-9
Record name 3-Chloropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-thiol
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